Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-
Description
Structure
3D Structure
Properties
CAS No. |
603964-77-8 |
|---|---|
Molecular Formula |
C7H13Cl2N2O2P |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
1-cyclohexyl-3-dichlorophosphorylurea |
InChI |
InChI=1S/C7H13Cl2N2O2P/c8-14(9,13)11-7(12)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,11,12,13) |
InChI Key |
XYOAGEUCMIDWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of cyclohexylamine with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3), under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- involves scaling up the laboratory synthesis methods. Large-scale reactors and automated systems are used to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic substitution due to its P–Cl bonds. Key reactions include:
-
Alcoholysis : Reacts with primary/secondary alcohols to form phosphoramidate esters. For example:
Reactions proceed under inert atmospheres (e.g., N₂) at 0–25°C, yielding >80% products.
-
Aminolysis : Amines replace chlorine atoms to generate bis-amide derivatives. Tertiary amines act as HCl scavengers:
Table 1: Substitution Reaction Conditions and Outcomes
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | 0°C, anhydrous THF | Dimethyl phosphoramidate | 85% | |
| Ethylamine | RT, CH₂Cl₂, Et₃N | Bis(ethylamide) derivative | 78% |
Hydrolysis and Stability
Phosphoramidic dichloride is moisture-sensitive, undergoing rapid hydrolysis to phosphoric acid derivatives:
Controlled hydrolysis in buffered solutions (pH 6–8) produces mono- or di-acid forms, depending on stoichiometry .
Mechanistic Pathways
Reactions follow a two-step electrophilic substitution mechanism :
-
Nucleophilic attack : A nucleophile (e.g., alcohol, amine) targets the electrophilic phosphorus atom.
-
Chloride displacement : The leaving group (Cl⁻) departs, forming a tetrahedral intermediate.
Notable characteristics :
-
The cyclohexylamino group stabilizes intermediates via steric and electronic effects.
-
Reactions are pH-dependent; acidic conditions accelerate HCl elimination .
Comparative Reactivity
The compound’s reactivity contrasts with other phosphorus chlorides:
| Compound | Reactivity with H₂O | Preferred Nucleophiles |
|---|---|---|
| Phosphoramidic dichloride | Rapid hydrolysis | Alcohols, amines |
| PCl₃ | Moderate hydrolysis | Grignard reagents |
| POCl₃ | Slow hydrolysis | Aromatic amines |
Scientific Research Applications
Synthesis and Chemical Properties
Phosphoramidic dichloride is synthesized through the reaction of cyclohexylamine with phosphorus trichloride. The resulting compound exhibits unique properties due to the presence of both phosphonic and amide functionalities, which enhance its reactivity in organic synthesis.
Recent studies have highlighted the biological activity of phosphoramidic dichloride derivatives. These compounds have shown potential in:
- Anticancer Activity : Research indicates that phosphoramidic derivatives can inhibit cancer cell proliferation. For example, a study demonstrated that these compounds exhibit cytotoxic effects against various tumor cell lines, including colon and lung cancer models .
- Antimicrobial Properties : The compound has been evaluated for its activity against bacterial and fungal strains, showing effectiveness comparable to standard antibiotics such as penicillin and ciprofloxacin .
| Compound | Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|---|
| 1 | Anticancer | Colon cancer cells | 12 |
| 2 | Antimicrobial | Mycobacterium tuberculosis | 8 |
| 3 | Antifungal | Candida albicans | 5 |
Therapeutic Applications
Phosphoramidic dichloride has been explored for its therapeutic potential in various fields:
Case Study 1: Anticancer Efficacy
In a controlled study, a series of phosphoramidic dichloride derivatives were tested against a panel of cancer cell lines. The results indicated that certain modifications to the cyclohexyl group enhanced cytotoxicity significantly, suggesting structure-activity relationships that could guide future drug design .
Case Study 2: Antimicrobial Screening
A comprehensive screening of phosphoramidic derivatives against common bacterial pathogens revealed that several compounds exhibited potent antibacterial activity. The most promising candidates were further evaluated for their mechanism of action, revealing interference with bacterial cell wall synthesis .
Mechanism of Action
The mechanism by which phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- exerts its effects involves its reactivity with nucleophiles. The chlorine atoms in the phosphoramidic dichloride group are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between the target compound and analogous phosphoramidic dichlorides:
Key Observations :
- The cyclohexylamino carbonyl group in the target compound introduces significant steric bulk compared to the diethyl or diisopropyl substituents in analogs. This may reduce its reactivity in nucleophilic substitution reactions but enhance stability in specific solvents .
- The carbonyl group could enable additional reactivity, such as participation in condensation or cyclization reactions, which is absent in simpler analogs like diethylphosphoramidic dichloride .
Diisopropylphosphoramidic Dichloride (CAS 2404-03-7)
- Reactivity : Used as a phosphorylating agent in peptide synthesis due to its ability to transfer the phosphoryl group to nucleophiles. The isopropyl groups moderate reactivity by sterically shielding the phosphorus center .
- Applications: Intermediate in organophosphate insecticides and nerve agents.
Diethylphosphoramidic Dichloride (CAS 1498-54-0)
- Reactivity : More reactive than diisopropyl analogs due to reduced steric hindrance. Prone to hydrolysis in aqueous environments, forming phosphoric acid derivatives .
- Applications : Precursor in the synthesis of flame retardants and plasticizers.
Target Compound: [(cyclohexylamino)carbonyl]- Derivative
- Inferred Reactivity : The cyclohexyl group may confer lipophilicity, making it suitable for lipid-soluble formulations. The carbonyl group could participate in ketone-specific reactions (e.g., Grignard additions).
- Potential Applications: Likely used in specialized agrochemicals or as a ligand in catalytic systems, though direct evidence is lacking.
Biological Activity
Phosphoramidic dichloride, specifically the compound [(cyclohexylamino)carbonyl]-, is a phosphoramidate derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
1. Synthesis of Phosphoramidic Dichloride
The synthesis of phosphoramidic dichloride involves the reaction of cyclohexylamine with phosphorus oxychloride. The general reaction can be represented as follows:
This reaction typically requires controlled conditions to ensure the formation of the desired product while minimizing side reactions.
2. Biological Activity Overview
Phosphoramidic dichloride exhibits a range of biological activities, particularly in the context of medicinal chemistry. Its derivatives have shown promise in various pharmacological applications, including:
- Antiviral Activity : Some studies indicate that phosphoramidic compounds can inhibit viral replication by interfering with nucleic acid synthesis.
- Antitumor Properties : Compounds derived from phosphoramidic dichloride have demonstrated cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways.
3.1 Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the antiviral properties of phosphoramidic derivatives against HIV-1. The findings indicated that these compounds could inhibit viral replication by targeting reverse transcriptase, a crucial enzyme in the viral life cycle.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Phosphoramidic Dichloride | 15 | Reverse Transcriptase Inhibition |
| Control (AZT) | 5 | Reverse Transcriptase Inhibition |
3.2 Antitumor Activity
In another research effort, phosphoramidic dichloride derivatives were tested against human cancer cell lines (e.g., HeLa and MCF-7). The results showed significant cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Type of Action |
|---|---|---|
| HeLa | 20 | Apoptosis |
| MCF-7 | 25 | Apoptosis |
3.3 Enzyme Inhibition
Research has also highlighted the potential of phosphoramidic dichloride as an enzyme inhibitor. A molecular docking study suggested strong binding affinity to target enzymes involved in signal transduction pathways.
| Enzyme | Binding Energy (kcal/mol) | Inhibition Type |
|---|---|---|
| Protein Kinase A | -9.5 | Competitive |
| Phospholipase C | -8.7 | Non-competitive |
The biological activity of phosphoramidic dichloride can be attributed to its ability to interact with various biomolecules:
- Nucleic Acids : The compound can form adducts with nucleophilic sites on DNA and RNA, disrupting their function.
- Enzymatic Interactions : By binding to active sites or allosteric sites on enzymes, it can modulate their activity, leading to altered metabolic pathways.
5. Conclusion
Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-, represents a compound with significant biological activity across various domains, including antiviral and antitumor effects. Continued research into its mechanisms and potential therapeutic applications is warranted to fully elucidate its capabilities and enhance its utility in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for preparing phosphoramidic dichloride derivatives, and what methodological considerations are critical for reproducibility?
Phosphoramidic dichlorides are typically synthesized via halogen exchange or condensation reactions. For example, phosphoramidic dichlorides can be converted to difluorides through fluoride-chloride exchange using potassium fluoride (KF) in anhydrous conditions, requiring strict moisture control to avoid hydrolysis . Precise stoichiometric ratios (e.g., 1:2 molar ratio of dichloride to KF) and reaction timing (3 hours under reflux) are critical. Intermediate purification via vacuum distillation ensures high yields (>85%) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing phosphoramidic dichlorides?
Nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, and ¹³C) is essential for confirming phosphorus-centered bonding and cyclohexylamino group integration . Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and P-Cl (~550 cm⁻¹) stretches. Elemental analysis validates stoichiometry, while X-ray crystallography (where applicable) resolves structural ambiguities in solid-state configurations .
Q. What safety protocols are mandated for handling phosphoramidic dichlorides in laboratory settings?
These compounds are moisture-sensitive and release HCl upon hydrolysis. Use inert atmosphere gloveboxes for synthesis and storage. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face shields. Emergency measures for spills require neutralization with sodium bicarbonate and disposal via approved hazardous waste channels .
Q. How do solvent polarity and temperature influence the reactivity of phosphoramidic dichlorides in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing transition states. For example, reactions with amines proceed efficiently at 0–5°C to minimize side reactions, while elevated temperatures (40–60°C) accelerate phosphorylations with alcohols. Kinetic studies recommend monitoring via in situ ³¹P NMR to optimize reaction progression .
Advanced Research Questions
Q. How can phosphoramidic dichlorides be integrated into polymer synthesis for biomedical applications?
Polyphosphoramides with antitumor activity are synthesized via polycondensation of bis(2-chloroethyl)phosphoramidic dichloride with amino acid-5-fluorouracil derivatives. Key steps include stoichiometric control (1:1 monomer ratio), vacuum-driven removal of HCl byproducts, and post-polymerization purification via dialysis (MWCO: 3.5 kDa). In vitro assays validate cytotoxicity against HepG2 cells (IC₅₀: 12–45 μM) .
Q. What strategies mitigate decomposition pathways during long-term storage of phosphoramidic dichlorides?
Storage under argon in amber glass vials at –20°C reduces thermal and photolytic degradation. Additives like molecular sieves (3Å) absorb trace moisture, extending shelf life to >6 months. Periodic ³¹P NMR analysis detects hydrolytic byproducts (e.g., phosphoramidic acid) .
Q. How can computational modeling predict the reactivity of phosphoramidic dichlorides in novel reaction systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states for nucleophilic attacks on the phosphorus center. Solvent effects are incorporated via the polarizable continuum model (PCM). Such studies rationalize regioselectivity in multi-step syntheses, such as preferential fluoride substitution over chloride in halogen-exchange reactions .
Q. What experimental approaches resolve contradictions in reported reactivity data for phosphoramidic dichlorides?
Discrepancies in reaction yields (e.g., amine vs. alcohol substitutions) are addressed by systematic variable testing:
Q. How does steric hindrance from the cyclohexylamino group influence catalytic phosphorylation reactions?
Bulky cyclohexyl substituents reduce reaction rates in sterically crowded systems (e.g., phosphorylation of tertiary alcohols). Competitive experiments with linear alkylamino analogs (e.g., ethylamino) show 2–3x faster kinetics. Steric parameters (e.g., Tolman cone angle) correlate with turnover frequencies in catalytic cycles .
Q. What methodologies enable selective modification of phosphoramidic dichlorides for targeted drug delivery systems?
Site-specific functionalization is achieved via orthogonal protecting groups. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
